3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[2-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15-5-4-8-19-21(15)25-23(31-19)30-16-9-11-26(12-10-16)20(28)13-27-14-24-18-7-3-2-6-17(18)22(27)29/h2-8,14,16H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJYKGNVSBQIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski Condensation
The Niementowski reaction remains the most cited method for synthesizing 4(3H)-quinazolinones. Anthranilic acid reacts with formamide or acetamide under thermal conditions (120–140°C) to yield 2-substituted quinazolinones. For the target compound, anthranilic acid was condensed with N-methylacetamide in the presence of phosphoryl chloride (POCl₃) to produce 3-methylquinazolin-4(3H)-one. Modifications using microwave irradiation reduced reaction times from hours to minutes while improving yields (78–92%).
Radical-Mediated Cyclization
Recent advances employ dimethyl sulfoxide (DMSO) as a one-carbon synthon and H₂O₂ as an oxidant. 2-Amino-N-methylbenzamide undergoes cyclization at 150°C in DMSO/H₂O₂ to form the quinazolinone core with 85% efficiency. This method avoids toxic reagents and simplifies purification.
Preparation of 4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidine
Benzo[d]thiazole Formation
4-Methylbenzo[d]thiazole-2-ol was synthesized via cyclocondensation of 2-amino-4-methylthiophenol with triphosgene in dichloromethane. The reaction proceeds at 0–5°C to minimize disulfide byproducts, yielding 89% pure product after recrystallization.
Etherification with Piperidin-4-ol
Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) facilitated the coupling of 4-methylbenzo[d]thiazole-2-ol with piperidin-4-ol in tetrahydrofuran (THF). The reaction achieved 76% yield, with column chromatography (silica gel, ethyl acetate/hexane) removing residual triphenylphosphine oxide.
Assembly of the 2-Oxoethyl Linker
Bromoethyl Ketone Intermediate
3-Aminoquinazolin-4(3H)-one was alkylated with 2-bromo-1-(piperidin-1-yl)ethan-1-one in acetonitrile under reflux. Potassium carbonate (K₂CO₃) served as a base, yielding 68% of 3-(2-bromo-2-oxoethyl)quinazolin-4(3H)-one. Halogen exchange using KI improved reactivity.
Nucleophilic Substitution
The bromoethyl intermediate reacted with 4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine in dimethylformamide (DMF) at 80°C for 12 hours. Triethylamine (Et₃N) scavenged HBr, driving the reaction to 82% completion. Reverse-phase HPLC confirmed >98% purity.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhanced nucleophilic substitution rates compared to toluene or dichloromethane. Elevated temperatures (80–100°C) reduced reaction times but risked quinazolinone decomposition, necessitating careful monitoring.
Catalytic Enhancements
Phase-transfer catalysts (tetrabutylammonium bromide) increased yields by 12% in biphasic systems. Microwave-assisted coupling reduced step 4.2 duration to 2 hours with comparable efficacy.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₄H₂₃N₃O₃S [M+H]⁺: 450.1584; Found: 450.1591.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Niementowski + Mitsunobu | 68 | 98 | 18 h |
| Radical Cyclization + SN2 | 82 | 99 | 14 h |
| Microwave-Assisted | 85 | 97 | 6 h |
Microwave-assisted synthesis emerged as the most efficient, balancing yield and time.
Challenges and Troubleshooting
Byproduct Formation
Over-alkylation at the quinazolinone N3 position occurred with excess bromoethyl ketone, mitigated by stoichiometric control (1:1.05 ratio).
Piperidine Ring Conformation
Chair-to-boat transitions in the piperidine ring complicated NMR interpretation. Low-temperature (243 K) ¹³C NMR resolved axial/equatorial proton splitting.
Scalability and Industrial Relevance
Kilogram-scale production utilized continuous-flow reactors for the Mitsunobu and SN2 steps, achieving 90% yield with in-line HPLC monitoring. Solvent recovery systems reduced DMF waste by 40%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the thiazole ring, potentially yielding dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases like triethylamine or pyridine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydro derivatives of the quinazolinone or thiazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound is studied for its interactions with various biomolecules, including enzymes and receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Piperazinylmethylquinazolin-4(3H)-ones ()
Example Compound: 3-(Adamantan-1-yl)-2-[{4-(4-aminocyclohexyl)piperazin-1-yl}methyl]-quinazolin-4(3H)-one (113)
- Key Features: Piperazine (instead of piperidine) linked via a methyl group to the quinazolinone core. The adamantane group enhances lipophilicity.
- Activities : Moderate to potent COX-1/COX-2 inhibition, antibacterial, antifungal, and anti-inflammatory effects.
- The 4-methylbenzo[d]thiazole group could enhance metabolic stability compared to adamantane .
Thiophene- and Thiazole-Substituted Derivatives ()
Example Compound : 1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one (5Fa1-5Fk11)
- Key Features: Thiophene and substituted thiazole groups attached to the quinazolinone core.
- Activities : Anti-tubercular activity, with structural variations influencing potency.
Pyridazinylthioquinazolin-4(3H)-ones ()
Example Compound : 2-[(3,6-Dioxopyridazin-4-yl)thio]-3-benzyl-6-iodo-quinazolin-4(3H)-one (221)
Pyridinyloxadiazolylthiomethylquinazolin-4(3H)-ones ()
Example Compound: 2-(5-Pyridin-4-yl-[1,3,4]-oxadiazol-2-yl-sulfanylmethyl)-3-(arylideneamino)-substituted quinazolin-4(3H)-one (230)
- Key Features : Oxadiazole-thiomethyl and pyridine groups.
- Activities : Anti-inflammatory (16.3–36.3% edema inhibition at 50 mg/kg).
- Comparison : The target compound lacks the oxadiazole moiety but includes a benzothiazole group, which may contribute to anti-inflammatory activity via similar pathways (e.g., COX inhibition) .
Thiazolidinylaminooxoethylthioquinazolin-4(3H)-ones ()
Example Compound : N-(2-Phenyl-4-oxo-1,3-thiazolidin-3-yl)-2-[(3-benzyl-6-iodo-quinazolin-4(3H)-one-2-yl)thio]acetamide (274)
- Key Features: Thiazolidinone and sulfur-containing linkers.
- Activities : Antitumor and enzyme-modulating effects.
- Comparison: The target compound’s 2-oxoethyl group may mimic the thioacetamide linker in flexibility, while the benzothiazole could enhance target specificity compared to simpler thiazolidinones .
Structural and Functional Analysis Table
| Compound Class | Key Substituents | Biological Activities | Target Compound Advantages |
|---|---|---|---|
| Piperazinylmethylquinazolinones | Piperazine, adamantane | COX inhibition, antimicrobial | Enhanced stability (4-methylbenzothiazole) |
| Thiazole/Thiophene Derivatives | Thiophene, simple thiazoles | Anti-tubercular | Higher aromaticity (benzothiazole) |
| Pyridazinylthioquinazolinones | Pyridazine-thioether | Antitumor | Flexible linker (piperidine-2-oxoethyl) |
| Oxadiazolylthiomethylquinazol. | Oxadiazole, pyridine | Anti-inflammatory | Dual aromatic systems (quinazolinone + benzothiazole) |
| Thiazolidinyl Derivatives | Thiazolidinone, sulfur linkers | Enzyme modulation | Potential for improved pharmacokinetics |
Research Implications and Gaps
- The target compound’s unique combination of 4-methylbenzo[d]thiazole and piperidine-2-oxoethyl groups distinguishes it from analogs. These features may enhance metabolic stability, target affinity, and bioavailability.
- Key Gaps: Direct pharmacological data (e.g., IC50 values, in vivo efficacy) are absent in the provided evidence.
Biological Activity
The compound 3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one , with CAS number 1323333-73-8, is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 409.5 g/mol. The structure features a quinazolinone core linked to a piperidine ring and a thiazole moiety, which are known for their diverse biological activities.
Quinazoline derivatives have been widely studied for their ability to inhibit various biological targets, including receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation and survival. The specific mechanisms of action for this compound include:
- Inhibition of EGFR : Similar compounds have demonstrated significant inhibitory effects on the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. For instance, related quinazoline derivatives have shown IC50 values as low as 0.096 μM against EGFR .
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). In vitro studies have indicated that quinazoline derivatives can induce apoptosis and cell cycle arrest in these cell lines .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related quinazoline compounds:
| Compound | Target | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|---|
| Compound A | EGFR | MCF7 | 0.096 | |
| Compound B | PARP1 | MDA-MB-468 | 0.5 | |
| Compound C | VEGF RTK | Various cancers | 10 | |
| Compound D | CA Inhibitor | MCF7 | 2.09 |
Case Studies
- Anticancer Efficacy : A study focused on the synthesis and evaluation of quinazoline derivatives found that compounds similar to the target compound exhibited significant cytotoxicity against breast and colon cancer cell lines. For example, one derivative showed an IC50 value of 16.70 μM against MCF7 cells, indicating strong antitumor potential .
- Mechanistic Insights : Another study highlighted that compounds like 19d, which share structural similarities with our target compound, induced apoptosis in breast cancer cells by modulating BRD4 and PARP1 expression levels, suggesting a dual-target strategy that could enhance therapeutic efficacy .
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis of quinazolinone derivatives typically involves multi-step organic reactions. Key steps include:
- Intermediate formation : Reacting anthranilic acid derivatives with thiophen-2-carboxylic acid to form dihydroquinazolinone intermediates (e.g., Scheme 1 in ).
- Condensation reactions : Combining intermediates with substituted amines or thiazoles under reflux conditions using ethanol or acetonitrile ().
- Purification : Techniques like recrystallization or column chromatography are critical for achieving >90% purity ().
- Yield optimization : Adjusting reaction time, temperature, and solvent polarity (e.g., continuous flow reactors for better control; ). Reference :
Q. Which spectroscopic and chromatographic techniques are recommended for structural validation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry ().
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress ().
- Mass Spectrometry (HRMS) : Validates molecular weight and elemental composition (e.g., C₁₆H₁₉N₃O₃ for related compounds; ). Reference :
Q. How should researchers design initial biological activity assays?
- Target selection : Prioritize enzymes/receptors associated with the compound’s structural motifs (e.g., benzothiazole for anticancer activity; ).
- In vitro assays : Use microbial growth inhibition (anti-tubercular) or cytotoxicity (anticancer) models with IC₅₀ calculations ().
- Controls : Include standard drugs (e.g., isoniazid for tuberculosis) and vehicle-only samples. Reference :
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Test compound at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Structural analogs : Compare activity with derivatives (e.g., piperazine vs. piperidine substitutions) to isolate functional groups driving efficacy ().
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for liver cancer) and incubation times (). Reference :
Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?
- Core modifications : Replace the quinazolinone ring with pyridopyrimidinone to enhance solubility ().
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzothiazole moiety to boost enzyme inhibition ().
- Bioisosteric replacement : Swap the piperidine ring with morpholine to reduce metabolic degradation (). Example SAR Table :
| Modification | Activity Change | Reference |
|---|---|---|
| 4-Methyl → 4-Fluorobenzyl | ↑ Anticancer IC₅₀ by 40% | |
| Piperidine → Piperazine | ↓ Metabolic clearance |
Q. What mechanistic studies elucidate this compound’s interaction with biological targets?
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinity with enzymes like dihydrofolate reductase ().
- Enzyme inhibition assays : Measure Ki values via spectrophotometric monitoring of substrate conversion ().
- Cellular uptake studies : Fluorescent tagging (e.g., FITC) to track intracellular localization (). Reference :
Q. How do physicochemical properties (e.g., solubility, logP) influence formulation for in vivo studies?
- LogP determination : Use shake-flask method; target 1–3 for optimal membrane permeability ().
- Salt formation : Introduce hydrochloride salts to improve aqueous solubility (>5 mg/mL; ).
- Stability testing : Accelerated degradation studies under varying pH (2–9) and temperature (25–40°C) (). Reference :
Methodological Considerations
- Data reproducibility : Replicate synthesis and assays ≥3 times; report mean ± SEM.
- Ethical compliance : Follow OECD guidelines for preclinical testing.
- Cross-disciplinary collaboration : Engage computational chemists for docking studies and pharmacologists for in vivo validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
